IU1-248 is a potent and selective inhibitor of ubiquitin-specific protease 14 (USP14), a deubiquitinating enzyme that plays a crucial role in the regulation of protein degradation pathways. This compound has gained significant attention in scientific research due to its potential applications in treating various diseases, including cancer and neurodegenerative disorders. By inhibiting USP14, IU1-248 modulates the ubiquitin-proteasome system, which is vital for maintaining cellular protein homeostasis and regulating numerous biological processes.
The compound IU1-248 was developed as an improvement over its predecessor, IU1, which was the first identified inhibitor of USP14. The development involved structural modifications aimed at enhancing potency and selectivity against USP14 while minimizing interactions with other deubiquitinating enzymes.
IU1-248 belongs to the class of small molecule inhibitors specifically targeting deubiquitinating enzymes. Its classification as a USP14 inhibitor places it within the broader category of compounds that modulate the ubiquitin-proteasome system, which is critical for protein degradation and cellular signaling.
The synthesis of IU1-248 involves a multi-step process starting from IU1. The synthetic route typically includes:
The synthesis generally employs standard organic chemistry techniques, including:
IU1-248 features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with USP14. Notably, it retains critical elements from IU1 that contribute to its binding efficacy.
The crystal structure analysis reveals:
IU1-248 primarily engages in binding interactions rather than undergoing traditional chemical reactions like oxidation or reduction. Its mechanism focuses on blocking the active site of USP14.
Key aspects include:
IU1-248 functions by binding to an allosteric site on USP14, thereby obstructing access to the active site where ubiquitin would normally bind. This inhibition prevents USP14 from deubiquitinating its substrates, leading to increased protein degradation. The mechanism involves:
IU1-248 exhibits favorable solubility characteristics compared to its precursor, which enhances its utility in biological studies.
Key chemical properties include:
Relevant data from structural analyses indicate that IU1-248 maintains high selectivity for USP14 over other deubiquitinating enzymes, which is essential for minimizing off-target effects.
IU1-248 has several scientific applications, including:
The ubiquitin-proteasome system is the primary machinery for controlled protein degradation in eukaryotic cells, regulating essential processes such as cell cycle progression, DNA repair, and stress responses. Proteins destined for degradation are tagged with polyubiquitin chains through an E1-E2-E3 enzymatic cascade, leading to their recognition and processing by the 26S proteasome [1] [4]. Deubiquitinating enzymes (DUBs) counteract this process by cleaving ubiquitin chains from substrates, thereby fine-tuning protein stability and activity. Among the >100 human DUBs, the ubiquitin-specific proteases (USPs) constitute the largest subfamily, with USP14 emerging as a critical regulator of proteasomal function due to its direct association with the 19S regulatory particle [4] [6] [10].
USP14 is a 494-residue protein comprising two functional domains:
Table 1: Structural Domains of USP14
Domain | Residues | Function | Regulatory Mechanism |
---|---|---|---|
UBL | 1-80 | Proteasome binding | Allosteric activation upon proteasome association |
Catalytic USP | 96-494 | Deubiquitination | Autoinhibited by BL1/BL2 loops; activated by proteasome binding or phosphorylation |
In its free state, USP14 adopts an autoinhibited conformation where blocking loops BL1 (residues 329-351) and BL2 (residues 429-433) sterically occlude the catalytic cleft. Proteasome binding induces dramatic conformational changes that reposition these loops, enabling ubiquitin C-terminal access to the catalytic triad (Cys114-His435-Asp451) [4] [7]. Functionally, USP14 exhibits dual regulation of the UPS: (1) It protects substrates from degradation by removing ubiquitin chains, and (2) it enhances proteasomal cleavage efficiency through allosteric activation upon binding ubiquitinated substrates [4] [10].
Dysregulation of USP14 is implicated in multiple disease states through distinct mechanisms:
Table 2: USP14-Associated Diseases and Molecular Mechanisms
Disease Category | Key Molecular Mechanisms | Observed Effects of USP14 Inhibition |
---|---|---|
Neurodevelopmental Disorders | Impaired proteasome function, altered autophagy | Not yet established |
Parkinson's Disease | α-synuclein accumulation, impaired mitophagy | Reduced α-synuclein aggregation (gender-dependent) |
Hepatosteatosis | FASN stabilization, enhanced lipogenesis | Decreased liver triglycerides, improved insulin sensitivity |
Cancers | Oncoprotein stabilization (e.g., β-catenin) | Reduced tumor proliferation in preclinical models |
The discovery of IU1 in 2010 marked the first selective USP14 inhibitor but suffered from moderate potency (IC₅₀ = 12.25 μM). Structure-activity relationship (SAR) optimization yielded IU1-248 [CAS 2307472-03-1, C₂₀H₂₃N₃O₂, MW 337.42 g/mol], featuring a pyrrole core with critical methyl groups that enhance target engagement. Biochemical profiling confirmed IU1-248 as a 10-fold more potent derivative (IC₅₀ = 0.83 μM against USP14) while maintaining exceptional selectivity across the DUB family [1] [3] [5]. Co-crystallization studies revealed its unique allosteric mechanism distinct from catalytic site-directed inhibitors, positioning IU1-248 as a valuable chemical probe for investigating USP14 biology [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1